2-(2-Methyl-1,3-dioxolan-2-yl)acetohydrazide
Overview
Description
“2-(2-Methyl-1,3-dioxolan-2-yl)acetohydrazide” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the compound is different from “2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol”, which has a molecular formula of C18H20O31.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-(2-Methyl-1,3-dioxolan-2-yl)acetohydrazide”.Molecular Structure Analysis
The molecular structure of “2-(2-Methyl-1,3-dioxolan-2-yl)acetohydrazide” is not readily available. However, the related compound “2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol” has a molecular formula of C18H20O31.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “2-(2-Methyl-1,3-dioxolan-2-yl)acetohydrazide”.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Methyl-1,3-dioxolan-2-yl)acetohydrazide” are not readily available.Scientific Research Applications
Stereochemistry and Radical Structure
- Stereochemical Behavior : The compound's stereochemistry was explored through photochemical addition reactions. For instance, a study demonstrated that the photochemical addition of cis- or trans-2,4-dimethyl-1,3-dioxolane led to geometrically isomeric compounds, indicating a pyramidal structure of the radical center in such molecules (Kobayashi & Simamura, 1973).
Polymer Synthesis and Degradation
- Polymerization and Characterization : The compound's derivatives have been used in polymer sciences. For example, the polymerization and characterization of related compounds, like poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], were studied, providing insights into their thermal degradation and stability (Coskun et al., 1998).
Chemical Synthesis and Transformations
- Synthesis of Derivatives : The compound and its related structures have been used in synthesizing various organic compounds. For instance, reactions with hydrazines, thiourea, guanidine, and amidines have been explored to create derivatives of 3-(2-methyl-1,3-dioxolan-2-yl)tropolone methyl ethers (Imafuku et al., 1987).
Medical and Biological Applications
- Antimicrobial Evaluation : Some novel derivatives, such as dithiolane, thiophene, and coumarin, containing a hydrazide moiety, have been synthesized and evaluated for antimicrobial activity. These studies contribute to understanding the potential medical applications of such compounds (Mahmoud et al., 2017).
Environmental and Safety Assessments
- Environmental Safety Assessment : Safety assessments have been conducted on related compounds, such as ethyl 2-methyl-1,3-dioxolane-2-acetate, to evaluate their environmental impact and safety concerning various toxicity endpoints (Api et al., 2018).
Safety And Hazards
There is no specific safety and hazard information available for “2-(2-Methyl-1,3-dioxolan-2-yl)acetohydrazide”.
Future Directions
Given the limited information available on “2-(2-Methyl-1,3-dioxolan-2-yl)acetohydrazide”, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound.
Please note that this analysis is based on the information currently available and may be subject to change as new research and studies are conducted.
properties
IUPAC Name |
2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-6(4-5(9)8-7)10-2-3-11-6/h2-4,7H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJPNDADRZFIEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CC(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302526 | |
Record name | 2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50302526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-1,3-dioxolan-2-yl)acetohydrazide | |
CAS RN |
74949-65-8 | |
Record name | NSC151767 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151767 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50302526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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